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Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with
significant implications for understanding disease pathogenesis and discovering novel
therapeutic targets. The accurate and reproducible extraction of lipids from complex biological
matrices, such as tissues, is a critical first step for any downstream analysis, including mass
spectrometry and chromatography. The diversity in the physicochemical properties of lipids
presents a significant challenge for their comprehensive extraction.

This document provides a detailed protocol for the extraction of lipids from tissue samples,
using the widely accepted Bligh and Dyer method. This protocol is broadly applicable to a
variety of tissue types and can be adapted for the specific extraction of a lipid of interest,
referred to herein as "Lipid 5." Additionally, comparative data on the efficiency of different
extraction methods are presented to aid in method selection.

Comparison of Common Lipid Extraction Methods

The choice of extraction method can significantly impact the yield and profile of the recovered
lipids. The three most common methods for lipid extraction from tissues are the Folch, Bligh
and Dyer, and methyl-tert-butyl ether (MTBE) methods. The following table summarizes the
comparative recovery of different lipid classes using these methods.
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o Bligh & Tissue Reference(s
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Note: "High," "Moderate," and "Low" are relative terms based on the cited literature. Actual
yields may vary depending on the specific tissue and experimental conditions.

Experimental Protocol: Bligh and Dyer Method for
Lipid Extraction from Tissues

This protocol is a modification of the original Bligh and Dyer method and is suitable for the
extraction of total lipids from a variety of animal tissues.

Materials:
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Chloroform (CHCIs), HPLC grade

Methanol (MeOH), HPLC grade

Deionized water (H20)

Phosphate-buffered saline (PBS), ice-cold

Glass homogenizer (e.g., Dounce or Potter-Elvehjem)
Conical glass centrifuge tubes with PTFE-lined caps
Pasteur pipettes, glass

Centrifuge

Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)
Vortex mixer

Procedure:

o Tissue Preparation:

1. Excise the tissue of interest and immediately place it on ice.

2. Weigh approximately 50-100 mg of the tissue and record the exact weight.

3. Wash the tissue sample with ice-cold PBS to remove any blood or external contaminants.

4. Finely mince the tissue on a cold surface.

Homogenization:

1. Transfer the minced tissue to a glass homogenizer.

2. Add 1 mL of ice-cold deionized water.

3. Homogenize the tissue on ice until a uniform suspension is achieved.
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e Lipid Extraction:

1. To the 1 mL of tissue homogenate, add 3.75 mL of a 1:2 (v/v) mixture of
chloroform:methanol.

2. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to form a single
phase.

3. Add an additional 1.25 mL of chloroform to the mixture.

4. Vortex for 1 minute.

5. Add 1.25 mL of deionized water to the mixture.

6. Vortex for another 1 minute. This will induce phase separation.
e Phase Separation:

1. Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C.

2. After centrifugation, two distinct phases will be visible: a lower organic phase (chloroform)
containing the lipids and an upper aqueous phase (methanol-water) containing polar
metabolites. A protein disk may be present at the interface.

o Lipid Recovery:

1. Carefully insert a glass Pasteur pipette through the upper aqueous phase into the lower
organic phase.

2. Gently apply positive pressure while passing through the upper phase to prevent its entry
into the pipette.

3. Aspirate the lower chloroform phase and transfer it to a clean glass tube.

4. To maximize recovery, the upper phase can be re-extracted with 2 mL of chloroform,
vortexed, centrifuged, and the lower phase collected and pooled with the first extract.

e Drying and Storage:
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1. Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen
gas or using a vacuum concentrator. Avoid overheating the sample to prevent lipid
degradation.

2. The dried lipid extract will appear as a thin film at the bottom of the tube.

3. Resuspend the lipid extract in a suitable solvent for downstream analysis (e.qg.,
chloroform/methanol 2:1, v/v).

4. Store the lipid extract at -80°C under an inert atmosphere (e.g., nitrogen or argon) to
prevent oxidation.

Visualizations
Experimental Workflow for Lipid Extraction
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Caption: Workflow for lipid extraction from tissues using the Bligh and Dyer method.
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Caption: Simplified diagram of the PI3K/Akt signaling pathway involving lipid second
messengers.[4][5][6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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